molecular formula C10H10BrNO B077648 N-(3-bromophenyl)cyclopropanecarboxamide CAS No. 14372-07-7

N-(3-bromophenyl)cyclopropanecarboxamide

Cat. No. B077648
CAS RN: 14372-07-7
M. Wt: 240.1 g/mol
InChI Key: XOJAPHKOMSHQEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropanecarboxamide derivatives, including N-(3-bromophenyl)cyclopropanecarboxamide, often involves multi-step reactions starting from commercially available precursors. For instance, Zhou et al. (2021) described a high-yield synthetic method for a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, showcasing the typical approach for synthesizing cyclopropanecarboxamide derivatives through nucleophilic substitution reactions and ester hydrolysis (Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure of cyclopropanecarboxamide derivatives is characterized by X-ray crystallography, revealing detailed geometric parameters and conformational characteristics. For example, a study by Özer et al. (2009) on N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives provided insights into the molecular conformations stabilized by intramolecular hydrogen bonds, highlighting the impact of substituents on the overall structure (Özer et al., 2009).

Chemical Reactions and Properties

Cyclopropanecarboxamide derivatives undergo various chemical reactions, including nucleophilic addition and cyclization. Maslivetc et al. (2018) described an unusual reaction involving a formal intramolecular nucleophilic substitution of bromocyclopropanes with nitrogen ylides, leading to the formation of 3-azabicyclo[3.1.0]hexan-2-one scaffolds, showcasing the reactivity of these compounds (Maslivetc et al., 2018).

Scientific Research Applications

  • Aryl Radical Cyclization : Taniguchi et al. (2005) explored the Bu3SnH-mediated radical cyclizations of specific amides, highlighting the role of carbonyl group positioning in cyclization. This research is relevant to the construction of complex chemical structures, including the cephalotaxine skeleton (Taniguchi et al., 2005).

  • Pd-catalyzed Arylation : Parella, Gopalakrishnan, and Babu (2013) reported on a Pd(OAc)2-catalyzed direct arylation of C(sp3)-H bonds of cyclopropanes. This study is significant for assembling di- and trisubstituted cyclopropanecarboxamides with stereocenters (Parella et al., 2013).

  • Carbonic Anhydrase Inhibitory Effects : Boztaş et al. (2015) investigated cyclopropylcarboxylic acids and esters with bromophenol moieties as inhibitors of the carbonic anhydrase enzyme. They found excellent inhibitory effects in the low nanomolar range (Boztaş et al., 2015).

  • Copper-catalyzed Intramolecular Cyclization : Wang et al. (2008) discussed the synthesis of N-benzothiazol-2-yl-amides using a copper-catalyzed intramolecular cyclization process (Wang et al., 2008).

  • Antiproliferative Activity : Lu et al. (2021) synthesized a compound with antiproliferative activity against cancer cell lines, highlighting the potential of such compounds in cancer research (Lu et al., 2021).

  • Anti-Bacterial Activities : Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide analogues and investigated their anti-bacterial activities against clinically isolated drug-resistant bacteria (Siddiqa et al., 2022).

  • Anticonvulsant Enaminone Study : Edafiogho et al. (2003) conducted X-ray crystallographic and theoretical studies of an anticonvulsant enaminone, which contributes to the understanding of the structure-activity relationship in anticonvulsant drugs (Edafiogho et al., 2003).

  • Antimicrobial Activity of Thiourea Derivatives : Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized new thiourea derivatives with significant antimicrobial activity, especially against biofilm-forming bacteria (Limban et al., 2011).

properties

IUPAC Name

N-(3-bromophenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-2-1-3-9(6-8)12-10(13)7-4-5-7/h1-3,6-7H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJAPHKOMSHQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357503
Record name N-(3-bromophenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)cyclopropanecarboxamide

CAS RN

14372-07-7
Record name N-(3-bromophenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Wang, JT Shi, XR Wang, HX Mu, XT Wang, KY Xu… - Bioorganic …, 2023 - Elsevier
The PI3K/AKT/mTOR signaling pathway is one of the most common abnormal activation pathways in tumor cells, and has associated with multiple functions such as tumor cell growth, …
Number of citations: 3 www.sciencedirect.com

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